molecular formula C21H27N5O6S B2657611 Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 868220-66-0

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2657611
CAS No.: 868220-66-0
M. Wt: 477.54
InChI Key: BUZMUAOCVHWGTR-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 6-hydroxyl group, a 3,4,5-trimethoxyphenyl moiety, and a piperazine-1-carboxylate ester. The piperazine-carboxylate ester contributes to solubility and pharmacokinetic properties, making the molecule a candidate for antimicrobial or antifungal applications .

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O6S/c1-5-32-21(28)25-8-6-24(7-9-25)16(18-19(27)26-20(33-18)22-12-23-26)13-10-14(29-2)17(31-4)15(11-13)30-3/h10-12,16,27H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMUAOCVHWGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The process generally includes the formation of the thiazole and triazole rings, followed by their coupling with a piperazine derivative.

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the reaction of a thiourea derivative with α-haloketones under basic conditions.

    Formation of Triazole Ring: The triazole ring is often formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the thiazole-triazole intermediate with a piperazine derivative in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the thiazole ring can be oxidized to form a ketone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: The compound can be used to study the interactions of thiazole and triazole derivatives with biological targets.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores and Substituents

The compound’s thiazolo-triazole core distinguishes it from analogs with pyrazole, pyrimidine, or thiadiazole systems. Key structural comparisons include:

Compound Name Core Structure Key Substituents Biological Inference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3,4,5-Trimethoxyphenyl, piperazine Antifungal/antimicrobial potential
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-... Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl Enhanced halogen-mediated binding
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Pyrazole-triazole-thiadiazole hybrid 4-Methoxyphenyl Lanosterol demethylase inhibition
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole Pyridin-3-yl, formyl Chelation or enzyme inhibition

Key Observations :

  • Trimethoxyphenyl vs.
  • Heterocyclic Core : Thiazolo-triazole systems (target and ) may exhibit stronger π-π stacking with aromatic enzyme residues compared to pyrazole-thiadiazole hybrids () .

Docking Studies :

  • The hydroxyl group on the thiazolo-triazole core may form hydrogen bonds with lanosterol demethylase’s heme iron, analogous to azole antifungals .
  • Trimethoxyphenyl’s bulk may occupy hydrophobic pockets more effectively than smaller substituents (e.g., 4-methoxyphenyl in ) .

Advantages and Limitations of the Target Compound

  • Advantages :
    • Enhanced lipophilicity from trimethoxyphenyl improves membrane penetration.
    • Piperazine-carboxylate ester balances solubility and metabolic stability .
  • Limitations: Synthetic complexity due to multiple substituents may reduce scalability. Potential toxicity from the trimethoxyphenyl group (unreported in analogs).

Biological Activity

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

  • Molecular Formula: C21H25N5O5S
  • Molecular Weight: 459.52 g/mol
  • IUPAC Name: this compound

The compound primarily targets the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways. These pathways are critical in regulating cellular stress responses and inflammatory processes.

Biochemical Pathways

  • Endoplasmic Reticulum (ER) Stress Pathway : The compound influences the ER stress response, which is essential for maintaining cellular homeostasis.
  • NF-kB Inflammatory Pathway : By modulating NF-kB activity, the compound exhibits anti-inflammatory properties.

Biological Activities

Research indicates that this compound demonstrates several biological activities:

  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : The modulation of NF-kB suggests potential applications in treating inflammatory diseases.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegenerative diseases, the compound showed significant reduction in markers of neuronal damage and inflammation.
  • Inflammatory Disease Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in decreased swelling and pain response.

Pharmacokinetics

The pharmacokinetic profile indicates that factors such as solubility and stability significantly influence the compound's bioavailability. The compound's molecular weight (459.52 g/mol) also suggests favorable absorption characteristics.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveReduces oxidative stress in neuronal cells
Anti-inflammatoryModulates NF-kB pathway to reduce inflammation
ER Stress ModulationInfluences protein folding and quality control

Q & A

Q. What are the key steps in synthesizing Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate?

The synthesis involves multi-step reactions:

  • Thiazolo-triazole framework formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazole core .
  • Alkylation/arylation : Introduction of the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation .
  • Piperazine coupling : Reaction of the intermediate with ethyl piperazine-1-carboxylate using coupling agents like DCC or EDCI .
  • Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : 1H and 13C NMR to verify proton environments and carbon frameworks, particularly the hydroxyl (-OH) and methoxy (-OCH3) groups .
  • Mass spectrometry (HRMS) : To confirm molecular weight (C22H29N5O6S, MW: 491.56) and fragmentation patterns .
  • X-ray crystallography : For resolving bond angles and stereochemistry of the thiazolo-triazole and piperazine moieties .

Q. How do functional groups influence the compound’s reactivity?

  • Hydroxyl group (-OH) : Participates in hydrogen bonding, affecting solubility and biological target interactions. Susceptible to oxidation, requiring inert atmospheres during synthesis .
  • Trimethoxyphenyl group : Electron-donating methoxy groups enhance electrophilic substitution reactivity, influencing interactions with aromatic biological targets (e.g., enzyme active sites) .
  • Piperazine ring : Basic nitrogen atoms facilitate salt formation (e.g., hydrochloride salts) to improve solubility and pharmacokinetics .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict temperature control (<60°C) to avoid side reactions .
  • Catalyst choice : Lewis acids (e.g., ZnCl2) enhance Friedel-Crafts alkylation efficiency for the trimethoxyphenyl group, reducing reaction time by 30–40% .
  • Stepwise purification : Use preparative HPLC after each synthetic step to isolate intermediates, minimizing carryover impurities and improving final yield (typical yield: 55–65%) .

Q. How should researchers address contradictions in reported biological activity data?

  • Comparative structural analysis : Compare analogs (e.g., Ethyl 4-((4-bromophenyl)(thiazolo-triazolyl)methyl)piperazine-1-carboxylate) to identify substituent-dependent activity trends (Table 1) .
  • Replication studies : Validate conflicting results (e.g., IC50 variations in kinase assays) using standardized protocols (e.g., ATP concentration, incubation time) .
Analog SubstituentBiological ActivityReference
3,4,5-trimethoxyphenylNLRP3 inflammasome inhibition (IC50: 1.2 µM)
4-bromophenylAnticancer (HeLa cells, IC50: 8.7 µM)
3-fluorophenylAnti-inflammatory (COX-2 inhibition: 72%)

Q. What methodologies elucidate the compound’s mechanism in NLRP3 inflammasome inhibition?

  • In vitro assays : Measure IL-1β release in LPS-primed macrophages using ELISA to quantify NLRP3 pathway suppression .
  • Molecular docking : Simulate interactions between the compound and NLRP3’s NACHT domain (PDB: 7PZC) to identify key binding residues (e.g., Arg258, Glu279) .
  • Western blotting : Assess ASC speck formation and caspase-1 activation to confirm inflammasome complex disruption .

Q. How can computational modeling predict biological targets?

  • Pharmacophore mapping : Use Schrödinger’s Phase to model essential features (e.g., hydrogen bond acceptors, hydrophobic regions) aligned with kinase or GPCR targets .
  • Molecular dynamics simulations (MD) : Analyze stability of compound-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize high-affinity targets .

Q. What strategies improve solubility for in vivo studies?

  • Salt formation : Prepare hydrochloride salts via treatment with HCl gas in diethyl ether, improving aqueous solubility by 5–10-fold .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability and reduce off-target effects .

Q. How to design structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., replace 3,4,5-trimethoxyphenyl with 4-ethoxyphenyl) and test biological activity .
  • QSAR modeling : Use MOE or RDKit to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Q. What experimental controls are critical for stability studies?

  • Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) to identify degradation products via LC-MS .
  • Stability-indicating assays : Use HPLC with PDA detection to monitor purity under accelerated storage conditions (40°C/75% RH) .

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